N~4~-(3-chloro-4-methoxyphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 878063-34-4) is a pyrazolo-pyrimidine derivative with the molecular formula C₁₈H₂₁ClN₆O and a molecular weight of 372.857 g/mol . The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N⁴ position with a 3-chloro-4-methoxyphenyl group and at the N⁶ position with a cyclopentyl moiety.
Pyrazolo-pyrimidine derivatives are widely studied for their kinase inhibitory or ion channel modulatory activities, though specific biological data for this compound remain unreported in the provided evidence.
Properties
Molecular Formula |
C18H21ClN6O |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H21ClN6O/c1-25-17-13(10-20-25)16(21-12-7-8-15(26-2)14(19)9-12)23-18(24-17)22-11-5-3-4-6-11/h7-11H,3-6H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
VNYXZWOCYHAFLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and cyclopentyl groups is done via substitution reactions using suitable reagents and catalysts.
Final modifications: The final product is obtained after purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves interaction with specific molecular targets and pathways:
Molecular targets: Includes proteins involved in neuroinflammation and apoptosis, such as NF-kB and ATF4.
Pathways involved: Inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum stress and apoptosis.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
- Substituent Effects on Molecular Weight: The target compound (372.86 g/mol) has a higher molecular weight compared to the N⁶-ethyl analog (316.79 g/mol) due to the bulky cyclopentyl and methoxyphenyl groups. Conversely, PR5-LL-CM01 (401.51 g/mol) exhibits increased mass due to a 2-(dimethylamino)ethyl group and phenyl substitution .
Solubility Trends :
The N⁶-ethyl analog (C₁₅H₁₇ClN₆) demonstrates low aqueous solubility (0.5 µg/mL), likely due to reduced polarity from the ethyl and 3-chloro-4-methylphenyl groups. The target compound’s methoxyphenyl substituent may enhance solubility slightly compared to halogenated analogs, though experimental data are lacking .Impact of Heterocyclic Moieties : The KCa2 channel modulator (C₁₅H₁₃ClFN₅) replaces the pyrazolo-pyrimidine core with a pyrimidine-diamine scaffold but retains a chloro-fluorophenyl group, suggesting halogenated aryl groups are critical for target engagement .
Biological Activity
N~4~-(3-chloro-4-methoxyphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities. This compound is primarily studied for its role as an epidermal growth factor receptor (EGFR) inhibitor and its implications in cancer therapeutics.
- Molecular Formula: C15H18ClN5O
- Molecular Weight: 319.79 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to inhibit the EGFR pathway, which plays a crucial role in cell proliferation and survival. By targeting EGFR, this compound may induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Data
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. Below is a summary of relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition |
| 12b | HCT-116 | 19.56 | EGFR Inhibition |
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 Inhibition |
Case Studies
- EGFR Inhibition Study : A study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives found that compound 12b exhibited potent inhibitory activity against both wild-type and mutant EGFR (IC50 values of 0.016 µM and 0.236 µM respectively). This compound also induced significant apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, indicating its effectiveness as an anticancer agent .
- Dual Inhibition Research : Another investigation into phenylpyrazolo[3,4-d]pyrimidines highlighted compound 5i as a potent dual inhibitor of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VGFR2), with IC50 values of 0.3 µM and 7.60 µM respectively. This compound not only inhibited tumor growth but also induced apoptosis and suppressed cell migration in MCF-7 breast cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its target proteins. These studies suggest that the compound binds effectively to the ATP-binding site of EGFR, mimicking the natural substrate and thereby inhibiting receptor activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
